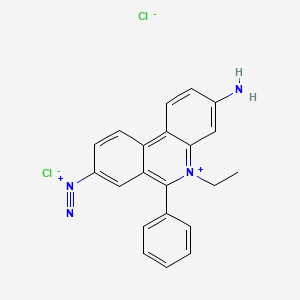
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a 1,3,2-dioxaphosphinan ring attached to a tetramethylpiperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of tetramethylpiperidine with a suitable phosphorus-containing reagent. One common method involves the use of phosphorus trichloride (PCl3) and an alcohol to form the dioxaphosphinan ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like distillation, crystallization, or chromatography may be employed to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); reactions are usually performed in dry solvents like ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like acetonitrile or dimethylformamide (DMF) at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can lead to the formation of various phosphoramidates or phosphorothioates.
Applications De Recherche Scientifique
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for various therapeutic applications.
Industry: It is used as an additive in flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of 4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s derivatives may interact with biological macromolecules, such as enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1,3,2-Dioxaphospholan-2-yl)azepan-2-one: Similar in structure but with a different ring system.
4-Methyl-1,3,2-dioxaphosphinan-2-yl derivatives: Compounds with similar phosphorus-containing rings but different substituents.
Uniqueness
4-(1,3,2-Dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine is unique due to its combination of a dioxaphosphinan ring and a tetramethylpiperidine moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to form stable complexes with metals and its potential biological activities set it apart from other similar compounds .
Propriétés
Numéro CAS |
63941-44-6 |
|---|---|
Formule moléculaire |
C12H24NO2P |
Poids moléculaire |
245.30 g/mol |
Nom IUPAC |
4-(1,3,2-dioxaphosphinan-2-yl)-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C12H24NO2P/c1-11(2)8-10(9-12(3,4)13-11)16-14-6-5-7-15-16/h10,13H,5-9H2,1-4H3 |
Clé InChI |
HQBYHCXYEVBRIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1)(C)C)P2OCCCO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
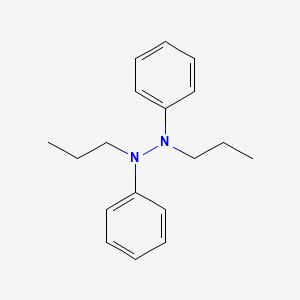
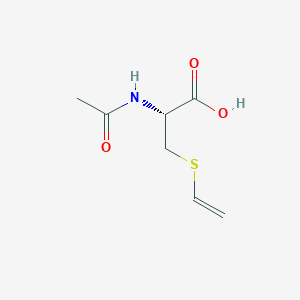
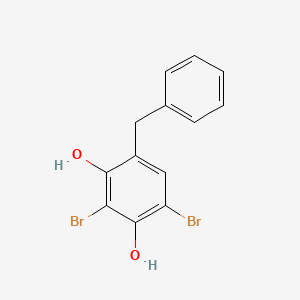
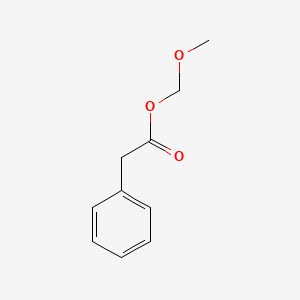
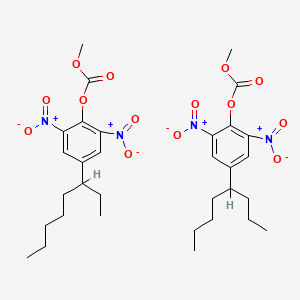
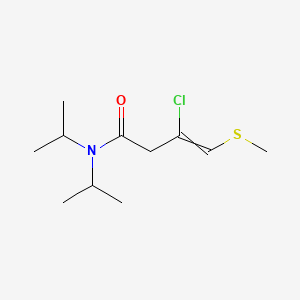
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
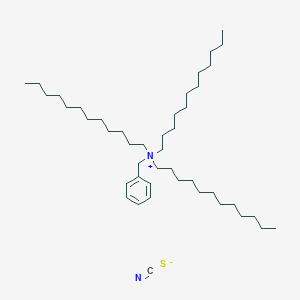

![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
